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These application notes provide a comprehensive overview of the Klebsiella pneumoniae

carbapenemase-2 (KPC-2), a critical enzyme in antimicrobial resistance research. Detailed

protocols for key experiments are provided to facilitate the study of KPC-2 and the

development of novel therapeutics to combat carbapenem-resistant Enterobacteriaceae (CRE).

Introduction to KPC-2
Klebsiella pneumoniae carbapenemase-2 (KPC-2) is a member of the Ambler class A β-

lactamases, a group of enzymes that inactivate β-lactam antibiotics, including the "last-resort"

carbapenems.[1][2] The emergence and global spread of KPC-2-producing bacteria,

particularly K. pneumoniae, pose a significant threat to public health due to limited treatment

options for the infections they cause.[3][4]

The gene encoding KPC-2, blaKPC-2, is often located on mobile genetic elements such as

plasmids and transposons, facilitating its rapid dissemination among different bacterial species

and strains.[5][6][7] This horizontal gene transfer contributes to the widespread prevalence of

carbapenem resistance.

Mechanism of Action
KPC-2 confers resistance to a broad spectrum of β-lactam antibiotics, including penicillins,

cephalosporins, monobactams, and carbapenems, by hydrolyzing the amide bond in the β-
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lactam ring.[2][8][9] The catalytic mechanism involves a two-step process: acylation and

deacylation.[10]

Acylation: The active site serine residue (Ser70) acts as a nucleophile, attacking the carbonyl

carbon of the β-lactam ring to form a transient acyl-enzyme intermediate.[8][10]

Deacylation: A water molecule, activated by another active site residue (Glu166), hydrolyzes

the acyl-enzyme intermediate, releasing the inactivated antibiotic and regenerating the active

enzyme.[10]

KPC-2 exhibits a remarkably high deacylation rate for carbapenems compared to non-

carbapenemase β-lactamases like TEM-1, which is a key factor in its efficient carbapenemase

activity.[10][11] The active site of KPC-2 is wider and more shallow than that of many other

class A β-lactamases, allowing it to accommodate the bulky side chains of carbapenems.[1][8]

KPC-2 + β-lactam

Michaelis Complex

Binding

Acyl-enzyme Intermediate
Ser70 attack

Water

Enzyme-Product Complex
Hydrolysis

Hydrolyzed β-lactam

Free KPC-2
Product Release

Click to download full resolution via product page

Figure 1: Simplified catalytic mechanism of KPC-2.

Data Presentation: Antimicrobial Susceptibility and
Enzyme Kinetics
The following tables summarize key quantitative data related to KPC-2 activity.
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Table 1: Minimum Inhibitory Concentrations (MICs) for
KPC-2 Producing Strains

Antibiotic
MIC Range (µg/mL) for KPC-2 producing
K. pneumoniae

Imipenem 32 - 128

Meropenem 32 - 128

Ertapenem ≥ 32

Ceftazidime ≥ 64

Piperacillin-Tazobactam ≥ 128

Note: MIC values can vary depending on the bacterial strain, inoculum size, and specific

testing methodology. Data compiled from multiple sources indicating high levels of resistance.

[12][13]

Table 2: Kinetic Parameters of KPC-2 for Various β-
Lactam Substrates

Substrate KM (µM) kcat (s-1) kcat/KM (µM-1s-1)

Benzylpenicillin 23 110 4.78

Cephalothin 53 75 1.42

Cefotaxime - 14 - 76 -

Imipenem - 12.4 -

Meropenem - 3.0 -

Nitrocefin 24 78 - 610 3.25 - 25.4

Data from UniProtKB P0C1E3.[2] Kinetic parameters can vary based on experimental

conditions such as pH and temperature.
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Detailed methodologies for key experiments in KPC-2 research are provided below.

Protocol: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an

antimicrobial agent against a KPC-2 producing organism, following Clinical and Laboratory

Standards Institute (CLSI) guidelines.

Start Prepare Bacterial Inoculum
(0.5 McFarland)

Inoculate Wells with
Bacterial Suspension

Prepare 96-well Plate with
Serial Dilutions of Antibiotic

Incubate at 35-37°C
for 16-20 hours

Read Results Visually or
with a Plate Reader

Determine MIC
(Lowest concentration with no visible growth) End
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Figure 2: Workflow for MIC determination by broth microdilution.

Materials:

KPC-2 producing bacterial isolate

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Antimicrobial agent stock solution

Sterile 96-well microtiter plates

Spectrophotometer

Incubator (35-37°C)

Procedure:

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and

suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5

McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute the adjusted suspension in
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CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the

test wells.

Antibiotic Dilution: a. Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in

the 96-well plate to achieve the desired concentration range.

Inoculation: a. Inoculate each well (except the sterility control) with the diluted bacterial

suspension. The final volume in each well should be 100 µL. b. Include a growth control well

(bacteria without antibiotic) and a sterility control well (broth only).

Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent that

completely inhibits visible growth of the organism.

Protocol: PCR Detection of the blaKPC-2 Gene
This protocol describes a standard polymerase chain reaction (PCR) method for the detection

of the blaKPC-2 gene in bacterial isolates.

Materials:

Bacterial DNA extract

blaKPC-2 specific forward and reverse primers

PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

Nuclease-free water

Thermal cycler

Gel electrophoresis equipment and reagents

Procedure:

DNA Extraction: a. Extract genomic DNA from the bacterial isolate using a commercial kit or

a standard boiling lysis method.[14]
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PCR Reaction Setup: a. Prepare the PCR reaction mixture in a sterile PCR tube on ice:

PCR Master Mix (2X): 12.5 µL
Forward Primer (10 µM): 1 µL
Reverse Primer (10 µM): 1 µL
Template DNA (10-50 ng): 1 µL
Nuclease-free water: to a final volume of 25 µL b. Include a positive control (known
blaKPC-2 positive DNA) and a negative control (nuclease-free water instead of template
DNA).

Thermal Cycling: a. Perform PCR using the following cycling conditions (annealing

temperature may need optimization based on primer design):

Initial Denaturation: 95°C for 5 minutes
30-35 Cycles:
Denaturation: 95°C for 30 seconds
Annealing: 55°C for 30 seconds[15]
Extension: 72°C for 1 minute
Final Extension: 72°C for 5 minutes

Gel Electrophoresis: a. Analyze the PCR products by agarose gel electrophoresis. b.

Visualize the DNA bands under UV light. The presence of a band of the expected size

indicates a positive result for the blaKPC-2 gene.

Protocol: KPC-2 Enzyme Kinetic Assay
This protocol details a spectrophotometric assay to determine the kinetic parameters (KM and

kcat) of purified KPC-2 enzyme using a chromogenic cephalosporin substrate, nitrocefin.
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Figure 3: Workflow for determining KPC-2 enzyme kinetics.
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Materials:

Purified KPC-2 enzyme

Nitrocefin

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

UV/Vis spectrophotometer with temperature control

Procedure:

Enzyme and Substrate Preparation: a. Dilute the purified KPC-2 enzyme to a suitable

concentration in the reaction buffer. b. Prepare a series of nitrocefin dilutions in the reaction

buffer.

Assay Measurement: a. Equilibrate the spectrophotometer to the desired temperature (e.g.,

25°C or 30°C). b. Add the reaction buffer and the enzyme solution to a cuvette and blank the

spectrophotometer. c. Initiate the reaction by adding a small volume of the nitrocefin

substrate solution and mix quickly. d. Monitor the hydrolysis of nitrocefin by measuring the

increase in absorbance at 486 nm over time.

Data Analysis: a. Calculate the initial reaction velocity (V0) from the linear portion of the

absorbance vs. time plot using the Beer-Lambert law (ε for hydrolyzed nitrocefin at pH 7.0 is

20,500 M-1cm-1). b. Repeat the assay for each substrate concentration. c. Plot V0 versus

the substrate concentration and fit the data to the Michaelis-Menten equation to determine

KM and Vmax. d. Calculate the turnover number (kcat) using the equation: kcat = Vmax /

[E]t, where [E]t is the total enzyme concentration.

Troubleshooting and Interpretation of Results
MIC Assays: Inconsistent results may arise from improper inoculum preparation or

contamination. Ensure accurate McFarland standard calibration and aseptic techniques.

High MIC values are indicative of resistance.

PCR: The absence of a PCR product in a known positive strain could be due to poor DNA

quality, primer degradation, or incorrect annealing temperature. The presence of non-specific
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bands may require optimization of the PCR conditions.

Enzyme Kinetics: Non-linear initial rates can result from substrate depletion or enzyme

instability. Ensure that less than 10% of the substrate is consumed during the measurement

period.

By utilizing these application notes and protocols, researchers can effectively study the function

of KPC-2, evaluate the efficacy of new antimicrobial agents, and contribute to the development

of strategies to combat the growing threat of carbapenem-resistant bacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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